

(R)-1-N-Boc-piperolamide structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-N-Boc-Piperolamide

Cat. No.: B1336745

[Get Quote](#)

An In-depth Technical Guide to **(R)-1-N-Boc-piperolamide**: Structure and Stereochemistry

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key data of **(R)-1-N-Boc-piperolamide**, a chiral piperidine derivative of interest to researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

(R)-1-N-Boc-piperolamide, with the IUPAC name tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate, is a heterocyclic compound featuring a piperidine ring. The nitrogen atom of the piperidine is protected by a tert-butoxycarbonyl (Boc) group, and a primary amide (carboxamide) is attached to the second carbon of the ring.

The stereochemistry of the molecule is defined by the chiral center at the C2 position of the piperidine ring. The "(R)" designation indicates the absolute configuration at this stereocenter, according to the Cahn-Ingold-Prelog priority rules. The piperidine ring typically adopts a chair conformation to minimize steric strain, with the bulky N-Boc and the carboxamide groups occupying equatorial positions.

Below is a diagram illustrating the chemical structure of **(R)-1-N-Boc-piperolamide**.

Caption: Chemical structure of **(R)-1-N-Boc-piperolamide**.

Physicochemical and Spectroscopic Data

Quantitative data for **(R)-1-N-Boc-pipecolamide** is not extensively reported in the literature. However, data for its (S)-enantiomer and the corresponding (R)-carboxylic acid are available and provide valuable reference points.

Table 1: Physicochemical Properties

Property	Value	Source
Chemical Name	(R)-1-N-Boc-pipecolamide	-
IUPAC Name	tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate	-
CAS Number	848488-91-5	[1] [2]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₃	[2]
Molecular Weight	228.29 g/mol	[2]

Table 2: Spectroscopic Data

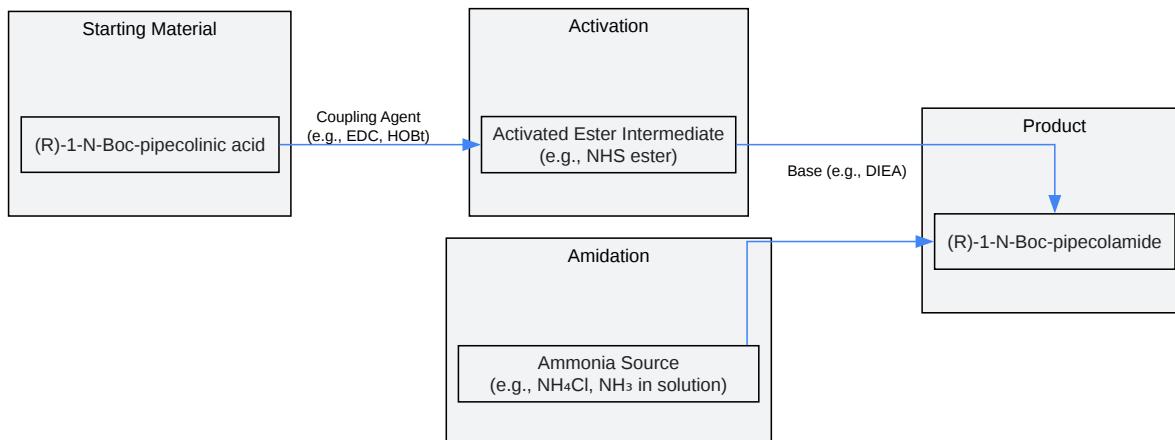
While specific spectroscopic data for the (R)-enantiomer is scarce, the ¹H NMR spectrum is expected to be identical to that of its (S)-enantiomer.

Data Type	Expected Chemical Shifts (ppm) for (R)-1-N-Boc-pipecolamide
¹ H NMR	~4.3: Broad multiplet, corresponding to the C2 proton bearing the carboxamide group. ~1.44: Sharp singlet, corresponding to the nine protons of the tert-butyl group. The piperidine ring protons will exhibit complex multiplet patterns.

Note: The provided ¹H NMR data is based on the (S)-enantiomer and is expected to be identical for the (R)-enantiomer[\[3\]](#).

For comparative purposes, the properties of the more commonly available precursor, (R)-(+)-N-Boc-2-piperidinecarboxylic acid, are provided below.

Table 3: Properties of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid


Property	Value	Source
CAS Number	28697-17-8	[4]
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[4]
Molecular Weight	229.27 g/mol	[4]
Melting Point	116-119 °C	[4]
Optical Activity	[α] ²³ /D +63.5±3°, c = 1 in acetic acid	[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of **(R)-1-N-Boc-piperamide** is not readily available in published literature. However, a standard and logical synthetic approach would involve the amidation of its corresponding carboxylic acid, (R)-1-N-Boc-piperolic acid. This can be achieved through activation of the carboxylic acid followed by reaction with an ammonia source.

Proposed Synthetic Workflow:

The following diagram illustrates a probable synthetic pathway from the carboxylic acid to the amide.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **(R)-1-N-Boc-pipecolamide**.

Detailed Methodology (General Procedure):

- Activation of the Carboxylic Acid:
 - Dissolve (R)-1-N-Boc-pipecolinic acid in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).
 - Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBr).
 - Stir the mixture at room temperature for a designated period (typically 1-2 hours) to form the activated ester intermediate.
- Amidation Reaction:
 - In a separate flask, prepare a solution or suspension of an ammonia source, such as ammonium chloride, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA).
 - Add the solution of the activated ester dropwise to the ammonia mixture at 0 °C.

- Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Upon completion, quench the reaction with water or a mild aqueous acid.
 - Extract the product into an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer sequentially with a mild acid, a mild base (like sodium bicarbonate solution), and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield pure **(R)-1-N-Boc-pipecolamide**.

Characterization: The final product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry, to confirm its structure and purity. The optical rotation can be measured using a polarimeter to verify the stereochemical integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. keyorganics.net [keyorganics.net]
- 2. (R)-1-N-BOC-PIPECOLAMIDE | 848488-91-5 [chemicalbook.com]
- 3. Buy (S)-1-N-Boc-Piperidine-2-carboxamide | 78058-41-0 [smolecule.com]
- 4. (R)-(+)-N-Boc-2-piperidinecarboxylic acid 98 28697-17-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [(R)-1-N-Boc-pipecolamide structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1336745#r-1-n-boc-pipecolamide-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com